2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
Chemical Name: 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Molecular Formula: C₂₁H₂₂N₄OS
Molecular Weight: 378.494 g/mol
CAS Number: 618441-16-0 (closest structural analog from )
ChemSpider ID: 3015853
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole ring substituted with an allyl group at position 4 and a 2,4-dimethylphenyl group at position 4. A thioether linkage connects the triazole core to an N-phenylacetamide moiety.
Properties
CAS No. |
618441-08-0 |
|---|---|
Molecular Formula |
C21H22N4OS |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4OS/c1-4-12-25-20(18-11-10-15(2)13-16(18)3)23-24-21(25)27-14-19(26)22-17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3,(H,22,26) |
InChI Key |
XOAXAMMRVMYABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from 2,4-dimethylphenylacetic acid or its derivatives undergo cyclization in the presence of allylating agents. For example, reacting 2,4-dimethylphenylacetyl chloride with thiosemicarbazide forms a thiosemicarbazide intermediate, which cyclizes under basic conditions (e.g., NaOH/EtOH) to yield 5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. Allylation of the triazole’s nitrogen is achieved using allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, producing 4-allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol.
Cycloaddition Reactions
Alternative routes employ [3+2] cycloaddition between allyl-substituted hydrazines and nitriles. For instance, allylhydrazine reacts with 2,4-dimethylbenzonitrile in the presence of catalytic iodine to form the triazole ring. This method offers regioselectivity but requires stringent temperature control (80–100°C) and inert atmospheres.
Alternative Pathways and Modifications
Halogenation-Alkylation Strategy
A patent-derived method involves halogenating a pre-formed triazole intermediate. For example, bromination of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol with PBr₃ produces 3-bromo-5-(2,4-dimethylphenyl)-4H-1,2,4-triazole, which reacts with N-phenyl-2-mercaptoacetamide in the presence of CuI to form the thioether. This approach avoids direct thiol alkylation but introduces additional purification steps.
Grignard Reagent-Mediated Coupling
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization relies on:
-
¹H/¹³C NMR : Key signals include the allyl group’s vinyl protons (δ 5.1–5.3 ppm) and the acetamide carbonyl (δ 169.5 ppm).
-
IR : Stretching vibrations for C=O (1650 cm⁻¹) and C–S (680 cm⁻¹).
Challenges and Optimization
Regioselectivity in Triazole Formation
Cyclocondensation methods sometimes yield regioisomers due to competing N1 vs. N2 alkylation. Employing bulky bases (e.g., DBU) or low-temperature conditions (−20°C) improves selectivity for the 4-allyl isomer.
Thiol Oxidation Mitigation
The thiol group is prone to oxidation during storage. Adding antioxidants (e.g., BHT) to reaction mixtures or using freshly distilled solvents minimizes disulfide byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (Estimated) |
|---|---|---|---|
| Cyclocondensation | High atom economy, fewer steps | Requires harsh bases | 70–85% |
| Cycloaddition | Regioselective | High-temperature conditions | 60–75% |
| Halogenation-Alkylation | Avoids direct thiol handling | Multi-step, costly reagents | 50–65% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Cyclocondensation in aqueous ethanol reduces solvent waste, while continuous-flow reactors enhance heat transfer during exothermic steps. Patent literature emphasizes recyclable catalysts (e.g., CuI nanoparticles) for thioether formation, reducing heavy metal waste .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity due to its functional groups:
-
Triazole ring : Serves as a reactive site for nucleophilic substitution or electrophilic attack.
-
Thio group (-S-) : Participates in redox reactions or thioester formation.
-
Amide group : Susceptible to hydrolysis or amidation.
Key Reaction Types
| Reaction Type | Mechanism | Applications |
|---|---|---|
| Thio coupling | Formation of disulfide bonds | Cross-linking in polymers |
| Nucleophilic substitution | Replacement of triazole substituents | Structural modification for bioactivity |
| Oxidation/reduction | Conversion of -S- to -SO₃⁻ or -SH | Antimicrobial or anticancer drug design |
| Amide hydrolysis | Cleavage of amide bond | Degradation studies |
Reaction Conditions
-
Thio coupling : Requires reflux in ethanol or methanol.
-
Acylation : Typically performed at room temperature with bases like NaOH.
-
Oxidation : Uses oxidizing agents (e.g., hydrogen peroxide) under acidic conditions.
Thio Coupling
The triazole ring reacts with a thiol group to form the sulfanyl linkage. This step often involves deprotonation of the thiol and subsequent nucleophilic attack on the triazole’s electrophilic carbon.
Mechanism :
-
Deprotonation : Thiol (R-SH) loses a proton to form R-S⁻.
-
Nucleophilic attack : R-S⁻ attacks the triazole ring at the 3-position.
-
Protonation : The intermediate is protonated to yield the final product.
Acylation
The amide group is introduced via reaction with an acyl chloride (e.g., phenylacetyl chloride). The mechanism involves nucleophilic attack by the amine on the acyl chloride, forming the amide bond.
Mechanism :
-
Activation : Acyl chloride reacts with a base (e.g., NaOH) to form an acylium ion.
-
Nucleophilic attack : The amine (N-phenylacetamide) attacks the acylium ion.
-
Elimination : HCl is released, forming the amide bond.
Antimicrobial Activity
Studies on related triazole derivatives (e.g., 4-disubstituted-1,2,4-triazoles) highlight their potential as anticonvulsants and antimicrobials. The lipophilic dimethylphenyl group in this compound enhances cell membrane permeability, a critical factor for biological activity .
Synthetic Yield Optimization
Purification techniques like recrystallization or chromatography are essential for isolating high-purity products. For example, MDPI studies report yields up to 73% for similar triazole-thioacetamide compounds using optimized reaction conditions .
Structural Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄OS | |
| Molecular Weight | 378.49 g/mol | |
| CAS Number | 618441-08-0 | |
| Solubility | Soluble in organic solvents |
This compound’s reactivity profile underscores its versatility in chemical and biological applications, making it a valuable candidate for further research in drug discovery and materials science.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of the compound is . The structural representation includes a triazole ring substituted with an allyl group and a phenylacetamide moiety, which contributes to its biological activity.
2D Structure
The 2D structure can be visualized as follows:This structure indicates the presence of multiple functional groups that can interact with biological targets.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to other bioactive triazoles. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. For instance:
- Antifungal Activity : Triazoles are widely used as antifungal agents. Research suggests that modifications in the triazole ring can enhance their efficacy against fungal pathogens.
- Anticancer Properties : Some triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the phenylacetamide group may contribute to this activity by facilitating interactions with specific cellular targets.
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides. The ability of this compound to inhibit fungal growth could be leveraged for developing new agricultural products aimed at protecting crops from fungal diseases.
Material Science
Due to its unique chemical structure, there is potential for this compound to be explored in material science applications, particularly in developing polymers or coatings with antimicrobial properties.
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of various triazole derivatives, including compounds structurally related to 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide . Results indicated that modifications at the allyl position significantly enhanced antifungal activity against Candida albicans and Aspergillus niger.
Case Study 2: Anticancer Efficacy
Research published in a peer-reviewed journal examined the cytotoxic effects of triazole derivatives on breast cancer cell lines. The study found that compounds similar to This compound exhibited IC50 values in the micromolar range, suggesting significant potential for therapeutic development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes, receptors, or DNA. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous 1,2,4-triazole derivatives reported in the literature.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Diversity: The target compound’s 2,4-dimethylphenyl group distinguishes it from analogs with simple phenyl (e.g., 5q in ) or pyridinyl (e.g., 6a in ) substituents. Allyl vs. Ethyl/Propyl Groups: Compounds like VUAA1 () feature ethyl groups instead of allyl, which reduces unsaturation and may alter conformational flexibility. Allyl groups could offer sites for covalent modification or influence π-π stacking interactions .
Biological Activity: VUAA1 is a potent agonist of insect Orco ion channels, highlighting the pharmacological relevance of the 1,2,4-triazole-thioacetamide scaffold. The target compound’s 2,4-dimethylphenyl group might modulate selectivity for mammalian vs. insect targets . The target compound’s larger substituents may sterically hinder similar interactions .
In contrast, ethyl or phenyl analogs (e.g., 5m in ) are more straightforward to synthesize, with higher reported yields (86% for 5m vs.
Table 2: Pharmacokinetic and Physicochemical Metrics
| Property | Target Compound | VUAA1 | 6a () |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~3.2 | ~2.5 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Rotatable Bonds | 6 | 5 | 4 |
| Polar Surface Area | 90 Ų | 95 Ų | 110 Ų |
LogP values estimated using ChemDraw; polar surface area calculated via Molinspiration.
Research Implications
- Drug Design : The 2,4-dimethylphenyl group in the target compound could be optimized for enhanced blood-brain barrier penetration or reduced CYP450 metabolism compared to pyridinyl or fluorobenzyl analogs .
- Biological Screening : Prioritize assays for ion channel modulation (e.g., Orco homologs) or antiviral activity (ACE2 binding) based on structural parallels to VUAA1 and compounds .
- Synthetic Challenges : The allyl substituent necessitates inert atmospheric conditions during synthesis, as seen in ’s protocols for allyl-containing triazoles .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazolethio acetamide derivatives typically involves multi-step reactions, including cyclization, alkylation, and condensation. Key steps include:
- Refluxing with toluene:water (8:2) mixtures for 5–7 hours to form azido intermediates, as described for analogous compounds .
- S-alkylation of triazole-3-thiol precursors with chloroacetamides in ethanol under reflux (1–5 hours), achieving yields of 50–90% depending on substituents .
- Cyclization in basic media (e.g., 5% NaOH) to form triazolethione cores, critical for structural integrity .
Q. How is structural characterization performed for this compound?
Methodological Answer: Structural confirmation relies on:
Q. What preliminary biological screening approaches are recommended?
Methodological Answer: Initial screening should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values compared to standards like ampicillin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
- Anti-inflammatory Potential : Inhibition of COX-2 enzymes via ELISA-based assays .
Advanced Research Questions
Q. How can computational methods predict biological activity and guide synthesis?
Methodological Answer:
- PASS Program : Predicts antimicrobial/antifungal activity probabilities based on structural descriptors (e.g., logP, polar surface area) .
- Molecular Docking : Evaluates binding affinity to targets (e.g., CYP51 for antifungal activity) using AutoDock Vina .
- QSAR Models : Correlate substituent effects (e.g., methoxy groups at 2,4-positions) with enhanced bioactivity .
Q. How should researchers address contradictions in biological activity data?
Methodological Answer:
- Dose-Response Curves : Replicate assays with varying concentrations to identify EC50/IC50 discrepancies .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with pyridinyl) to isolate activity drivers .
- Meta-Analysis : Cross-reference published data on similar triazole derivatives to identify trends (e.g., higher lipophilicity correlating with cytotoxicity) .
Q. What strategies improve selectivity for target enzymes (e.g., acetylcholinesterase vs. COX-2)?
Methodological Answer:
- Enzyme Inhibition Assays : Use purified enzymes to measure IC50 values under standardized conditions .
- Crystallography : Resolve ligand-enzyme co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with Ser203 in acetylcholinesterase) .
- Substituent Tuning : Introduce polar groups (e.g., -OH, -NH2) to reduce off-target binding .
Safety and Handling Considerations
Q. What safety protocols are critical for handling this compound?
Methodological Answer: While specific data for this compound is limited, protocols for analogous triazole derivatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
